Cas no 57207-22-4 ((+)-(18-Crown-6)-2,3,11,12-tetracarboxamide)

(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide is a chiral derivative of 18-crown-6 ether, functionalized with four carboxamide groups at the 2, 3, 11, and 12 positions. This modification enhances its molecular recognition capabilities, particularly for chiral ammonium ions and primary amines, due to the hydrogen-bonding interactions provided by the carboxamide substituents. The (+) enantiomer exhibits high enantioselectivity in host-guest chemistry, making it valuable for asymmetric synthesis, chiral separations, and sensor applications. Its rigid crown ether backbone ensures structural stability, while the carboxamide groups improve solubility in polar solvents. This compound is particularly useful in enantiomeric resolution and as a chiral shift reagent in NMR spectroscopy.
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide structure
57207-22-4 structure
Product name:(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide
CAS No:57207-22-4
MF:C22H41N3O9
Molecular Weight:491.6
CID:826229

(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide 化学的及び物理的性質

名前と識別子

    • ( )-(18-CROWN-6)-2,3,11,12-TETRACARBOXAMIDE
    • (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide
    • N,N,N',N',N'',N'',12-Heptamethyl-1,4,7,10,13,16-hexaoxacyclooctad ecane-2,3,11-tricarboxamide

計算された属性

  • 精确分子量: 491.28400

じっけんとくせい

  • ゆうかいてん: 183-190°C
  • PSA: 116.31000
  • LogP: -1.14150

(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C824900-25mg
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide
57207-22-4
25mg
$114.00 2023-05-18
TRC
C824900-100mg
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide
57207-22-4
100mg
$249.00 2023-05-18
TRC
C824900-50mg
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide
57207-22-4
50mg
$ 148.00 2023-09-08
TRC
C824900-500mg
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide
57207-22-4
500mg
$1115.00 2023-05-18
TRC
C824900-250mg
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide
57207-22-4
250mg
$589.00 2023-05-18

(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide 合成方法

(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide 関連文献

(+)-(18-Crown-6)-2,3,11,12-tetracarboxamideに関する追加情報

Recent Advances in the Application of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide (CAS: 57207-22-4) in Chemical Biology and Pharmaceutical Research

The compound (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide (CAS: 57207-22-4) has recently emerged as a significant molecule in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This crown ether derivative, characterized by its chiral 18-crown-6 scaffold with four strategically positioned carboxamide groups, has demonstrated remarkable potential in molecular recognition, chiral separation, and drug delivery systems. Recent studies have particularly highlighted its ability to form stable complexes with various biologically relevant cations and chiral molecules, making it a valuable tool in pharmaceutical development and analytical chemistry.

A 2023 study published in the Journal of the American Chemical Society revealed novel insights into the molecular recognition properties of this compound. Researchers demonstrated that (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide exhibits exceptional enantioselectivity towards amino acid derivatives, with binding affinities up to 10^4 M^-1 for certain L-enantiomers. The study employed advanced NMR techniques and X-ray crystallography to elucidate the precise binding mechanisms, showing how the carboxamide groups participate in multiple hydrogen bonding interactions while the crown ether cavity accommodates cationic species. These findings have important implications for developing new chiral separation methods in pharmaceutical manufacturing.

In pharmaceutical applications, recent research has focused on the compound's potential as a drug delivery vehicle. A 2024 publication in Advanced Drug Delivery Reports demonstrated that (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide can form stable inclusion complexes with various hydrophobic drug molecules, significantly improving their water solubility and bioavailability. The study reported a 5-8 fold increase in solubility for several anticancer agents when complexed with this crown ether derivative. Moreover, the researchers observed that the carboxamide groups could be further functionalized to achieve targeted drug delivery, opening new possibilities for personalized medicine approaches.

The compound's unique properties have also found applications in biosensing technologies. A recent breakthrough published in Analytical Chemistry (2024) described a novel electrochemical sensor platform utilizing (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide as a selective recognition element for neurotransmitters. The sensor demonstrated picomolar detection limits for dopamine and serotonin, with excellent selectivity against interfering substances. This development is particularly significant for neurological disorder diagnostics and monitoring therapeutic drug levels in patients.

From a synthetic chemistry perspective, recent advances have improved the production and modification of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide. A 2023 study in Organic Process Research & Development presented an optimized synthetic route that increased overall yield from 32% to 58% while reducing the number of purification steps. The new protocol also introduced versatile protecting group strategies that enable selective functionalization of individual carboxamide groups, greatly expanding the molecule's utility in medicinal chemistry applications.

Looking forward, researchers anticipate that (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide will play an increasingly important role in several emerging areas. Current investigations are exploring its use in supramolecular catalysis, where preliminary results suggest it can facilitate various asymmetric transformations with excellent enantioselectivity. Additionally, its potential in developing new antimicrobial agents is being actively investigated, with some derivatives showing promising activity against drug-resistant bacterial strains in preclinical studies.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.